molecular formula C20H28Cl2N2O4 B4596025 Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride

Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride

Cat. No.: B4596025
M. Wt: 431.3 g/mol
InChI Key: URDVUHKUYKCHTM-UHFFFAOYSA-N
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Description

Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a benzoate ester, and a morpholine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzoate Ester: The benzoate ester is introduced via esterification reactions, often using ethyl alcohol and benzoic acid derivatives.

    Incorporation of the Morpholine Moiety: The morpholine group is added through nucleophilic substitution reactions, where the morpholine acts as a nucleophile attacking an electrophilic carbon center.

    Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled temperature and pressure conditions.

    Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction progress.

    Purification Units: Using industrial-scale purification units to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzoate ester can be reduced to the corresponding alcohol.

    Substitution: The morpholine moiety can participate in substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride can be compared with similar compounds such as:

    4-(2-Morpholin-4-yl-ethyl)-phenylamine: Shares the morpholine moiety but differs in the overall structure.

    Furan, 2-ethyl-5-methyl-: Contains a furan ring but lacks the benzoate ester and morpholine group.

    5-Methyl-furan-2-ylmethanol: Similar furan structure but different functional groups.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4.2ClH/c1-2-25-20(23)17-5-3-16(4-6-17)19-8-7-18(26-19)15-21-9-10-22-11-13-24-14-12-22;;/h3-8,21H,2,9-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDVUHKUYKCHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCCN3CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride
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Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride
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Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride
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Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride
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Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride
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Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride

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